

Gastrin-Releasing Peptide and its role in circadian rhythm

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A Technical Guide to Gastrin-Releasing Peptide and its Role in Circadian Rhythms

Abstract

The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker in mammals, orchestrating daily rhythms in physiology and behavior. This internal clock is synchronized with the external environment primarily through light signals relayed from the retina. Within the complex intercellular network of the SCN, neuropeptides play a critical role in both generating and synchronizing circadian oscillations and in mediating photic entrainment. Gastrin-releasing peptide (GRP) has emerged as a key signaling molecule in this process. GRP-producing neurons, located in the retinorecipient core region of the SCN, are directly involved in processing light information and transmitting it to the wider SCN network.[1] [2][3] This technical guide provides an in-depth examination of the role of GRP in circadian rhythms, detailing its signaling mechanisms, functional effects on circadian phase, and the experimental methodologies used to elucidate its function. The potential for targeting the GRP system for therapeutic intervention in circadian-related disorders is also discussed.

GRP and its Receptor in the Suprachiasmatic Nucleus

GRP-producing neurons are predominantly found in the core of the SCN, the primary site for receiving photic input from the retina via the retinohypothalamic tract (RHT).[1][3] These neurons respond rapidly to light stimulation, as evidenced by increased c-Fos expression and



neural activity following light exposure.[1][2][3] GRP exerts its effects by binding to its high-affinity receptor, the bombesin receptor subtype 2 (BB2), also known as the GRP receptor (GRPR).[4][5][6] While GRP neurons are concentrated in the ventral/core SCN, GRPRs are more widely distributed, particularly in the dorsal and medial regions of the SCN.[7][8] This anatomical arrangement suggests that GRP acts as a crucial intermediary, conveying light signals from the core to the shell of the SCN to reset the clock.[7] Studies have shown that while GRPR mRNA expression does not appear to vary over a diurnal cycle, receptor binding activity is light-driven, varying with the time of day in a light-dark cycle but not in constant darkness.[4][9]

GRP Signaling Pathway in SCN Neurons

The binding of GRP to its receptor (GRPR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are critical for its phase-shifting effects. This pathway is believed to be a key component of the photic signaling mechanism within the SCN.

Activation of GRPR leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] A crucial downstream step is the activation and phosphorylation of the cAMP Response Element-Binding Protein (CREB).[7][10] Phosphorylated CREB then acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of target genes. This is a necessary step for GRP to induce phase shifts and clock gene expression.[7] A primary target of CREB in this context is the clock gene Period1 (Per1). The induction of Per1 expression is a hallmark of photic resetting and is considered a critical upstream event for the subsequent changes in neuronal activity and the phase of the molecular clock.[7][10] Ultimately, this signaling cascade alters the firing rate of SCN neurons, thereby resetting the phase of the circadian pacemaker.[7][10]



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Caption: GRP signaling cascade in SCN neurons leading to circadian phase shifts.



Quantitative Data on GRP's Role in Circadian Rhythm

The effects of GRP on the circadian clock have been quantified in numerous studies, both in vitro and in vivo. The tables below summarize key findings.

Table 1: Effects of GRP System Manipulation on Circadian Phase



Compoun d/Manipul ation	Species	Model	Circadian Time (CT) / Zeitgeber Time (ZT)	Paramete r	Result	Citation(s)
GRP (100 nM)	Rat	SCN Slice (in vitro)	Early Night (ZT13)	Firing Rate Rhythm	-1.58 ± 0.23 h Phase Delay	[4][11]
GRP (100 nM)	Rat	SCN Slice (in vitro)	Late Night	Firing Rate Rhythm	Phase Advance	[4][6]
GRP (100 nM)	Hamster	SCN Slice (in vitro)	Early Night	Firing Rate Rhythm	Phase Delay	[4][6]
GRP (100 nM)	Hamster	SCN Slice (in vitro)	Late Night	Firing Rate Rhythm	Phase Advance	[4][6]
GRP Microinjecti on	Hamster	In vivo	Early Night (CT 13)	Locomotor Activity	-0.67 ± 0.12 h Phase Delay	[8]
GRP Microinjecti on	Hamster	In vivo	Early Night	Locomotor Activity	-0.70 ± 0.08 h Phase Delay	[12]
GRP + VIP/PHI	Hamster	In vivo	N/A	Locomotor Activity	Significantl y larger phase delays than GRP alone	[13]
Chemogen etic Activation of GRP Neurons	Mouse	In vivo	Late Night (ZT22)	Locomotor Activity	Phase Advance	[1]



Compoun d/Manipul ation	Species	Model	Circadian Time (CT) / Zeitgeber Time (ZT)	Paramete r	Result	Citation(s)
Chemogen etic Activation of GRP Neurons	Mouse	In vivo	Early Night (ZT14)	Locomotor Activity	Phase Delay	[1]
GRPR Antagonist ([d-Phe6, Des- Met14]- bombesin 6–14 ethylamide)	Rat/Hamst er	SCN Slice (in vitro)	Early/Late Night	GRP- induced Phase Shift	Completely Blocked	[4][6]

 $|\ \mathsf{GRPR}\ \mathsf{Knockout}\ |\ \mathsf{Mouse}\ |\ \mathsf{In}\ \mathsf{vivo}\ |\ \mathsf{N/A}\ |\ \mathsf{Light\text{-}induced}\ \mathsf{Phase}\ \mathsf{Shift}\ |\ \mathsf{Attenuated}\ \mathsf{response}\ \mathsf{to}$ high-lux light pulses $|[1][3]\ |$

Table 2: GRP and GRPR Expression in the SCN



Molecule	Species	SCN Region	Method	Key Finding	Citation(s)
GRP Neurons	Rodents	Ventral "Core"	Immunohist ochemistry	Concentrat ed in retinorecipi ent zone	[1][3][12]
GRPR (BB2) mRNA	Rat	SCN	Quantitative Competitive RT-PCR	Heavily expressed; no significant diurnal variation	[4]
GRPR (BB1) mRNA	Rat	SCN	Quantitative Competitive RT-PCR	Detectable, but less expressed than BB2; no diurnal variation	[4]

| GRPR Binding | Mouse | SCN | Autoradiographic Receptor Binding | Varies with time of day in light-dark cycle, but not constant darkness |[9] |

Key Experimental Protocols

Understanding the function of GRP within the SCN has been made possible by a variety of sophisticated experimental techniques. Detailed below are methodologies for three key approaches.

In Vitro SCN Slice Electrophysiology and Bioluminescence Recording

This protocol is used to measure the effect of GRP on the electrical activity and molecular clock of SCN neurons in vitro.

Animal Preparation: A rodent (e.g., rat, hamster, or PER2::LUCIFERASE transgenic mouse)
is housed under a 12:12 light-dark cycle.[6] At a specific circadian time, the animal is
anesthetized and decapitated.



- Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[6][13] A vibratome is used to cut coronal hypothalamic slices (typically 250-400 μm thick) containing the SCN.[6]
- Slice Culture and Recording:
 - For Electrophysiology: The slice is transferred to a recording chamber on an upright microscope stage, continuously perfused with oxygenated ACSF.[7] Single-unit recordings are made from individual SCN neurons using patch-clamp techniques to measure firing rates over time.[13][14]
 - For Bioluminescence: For PER2::LUC mice, the SCN is dissected from the slice and cultured on a sterile membrane in a sealed dish with culture medium containing luciferin.
 [4][6] The dish is placed in a light-tight chamber equipped with a photomultiplier tube (PMT) to continuously record the bioluminescence emitted as a result of PER2 protein expression over several days.[4][6][7]
- Pharmacological Manipulation: GRP, its agonists, or antagonists are bath-applied to the slice at specific times. The resulting change (shift) in the peak of the firing rate rhythm or the PER2::LUC expression rhythm is calculated relative to control slices.[4][10]

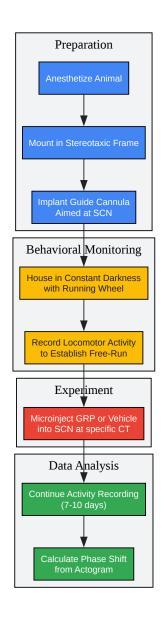
In Vivo Stereotaxic Microinjection and Behavioral Analysis

This protocol assesses the effect of direct GRP administration into the SCN region on whole-animal behavioral rhythms.

- Animal Preparation: An animal (e.g., Syrian hamster) is anesthetized and placed in a stereotaxic frame.[15] A guide cannula is surgically implanted, aimed at the SCN region.[8]
- Behavioral Monitoring: The animal is housed in a cage equipped with a running wheel and kept in constant darkness (DD) to allow its activity rhythm to "free-run".[8] Locomotor activity is continuously recorded and plotted on an actogram.
- Microinjection: At a specific circadian time (e.g., CT 13 for an expected phase delay), a
 microinjection needle is lowered through the guide cannula into the SCN.[8][16] A small
 volume of GRP solution (or vehicle control) is infused.



 Data Analysis: Wheel-running activity is monitored for 7-10 days post-injection. The phase of the circadian rhythm is determined by fitting a regression line to the onsets of activity before and after the injection. The difference between these two lines represents the phase shift in hours.[8]



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Caption: Workflow for in vivo microinjection and behavioral phase-shifting analysis.

Chemogenetic Manipulation of GRP Neurons

This advanced technique allows for the specific activation or inhibition of GRP-expressing neurons to determine their causal role in circadian regulation.



- Viral Vector Injection: A Cre-driver mouse line (e.g., Grp-iCre) is used, where Cre recombinase is expressed only in GRP neurons.[2] An adeno-associated virus (AAV) carrying a Cre-dependent DREADD (Designer Receptor Exclusively Activated by a Designer Drug) is injected stereotaxically into the SCN.[11][17] For activation, an excitatory DREADD (hM3Dq) is used.
- Recovery and Behavioral Monitoring: The mouse recovers from surgery for several weeks to allow for robust DREADD expression.[11] It is then placed in a wheel-running cage in constant darkness to establish a stable free-running rhythm.
- Chemogenetic Activation: At a specific circadian time (e.g., ZT14 or ZT22), the animal is
 administered the DREADD ligand (e.g., Clozapine-N-Oxide, CNO, or J60) via intraperitoneal
 injection.[1][17] This ligand binds to and activates the hM3Dq receptor, selectively increasing
 the firing rate of GRP neurons.
- Analysis: The resulting phase shift in locomotor activity is quantified as described in the microinjection protocol.[1] This method confirms that the activity of GRP neurons is sufficient to induce phase shifts in behavioral rhythms.[1][2]

Implications for Drug Development

The pivotal role of GRP in mediating light-like phase shifts of the circadian clock makes the GRPR a compelling target for therapeutic intervention. Circadian rhythm disruptions are implicated in a wide range of conditions, including sleep disorders, jet lag, shift work disorder, metabolic syndrome, and certain psychiatric disorders.

- GRPR Agonists: A potent and selective GRPR agonist could potentially be used to
 accelerate adaptation to new time zones or shift work schedules. By mimicking the primary
 signal for photic resetting, such a compound could help rapidly shift the internal clock to align
 with a new external schedule, mitigating the negative health consequences of circadian
 misalignment.
- GRPR Antagonists: Conversely, GRPR antagonists could be developed to block unwanted phase shifts. This could be beneficial in situations where individuals are exposed to light at inappropriate times (e.g., night shift workers trying to sleep during the day). By preventing



light from resetting the clock, an antagonist could help stabilize the circadian rhythm and improve sleep quality.

Development of drugs targeting the GRPR system requires careful consideration of pharmacokinetics and the ability to cross the blood-brain barrier. Furthermore, given the phase-dependent nature of GRP's effects, the timing of drug administration would be critical to achieving the desired therapeutic outcome—either a phase advance or a phase delay.

Conclusion

Gastrin-releasing peptide is a fundamental neuropeptide within the SCN's circuitry for circadian regulation. It acts as a primary transducer of photic information, signaling through the GRPR to activate intracellular pathways involving CREB and Per1 to induce phase shifts in the molecular clock and neuronal activity. Quantitative studies have consistently demonstrated its potent, phase-dependent ability to reset the clock both in vitro and in vivo. While GRP signaling appears to be a crucial part of the photic entrainment pathway, evidence also suggests the existence of redundant or compensatory mechanisms within the SCN network.[1][3] The GRP/GRPR system represents a promising and specific target for the development of novel chronobiotic drugs aimed at treating a variety of disorders associated with circadian rhythm disruption.

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